2-Chloro-5-(methylsulfanyl)aniline hydrochloride
Overview
Description
2-Chloro-5-(methylsulfanyl)aniline hydrochloride is an organic compound with the molecular formula C7H9Cl2NS. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the second position and a methylsulfanyl group at the fifth position. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylsulfanyl)aniline hydrochloride typically involves the chlorination of 5-(methylsulfanyl)aniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The purification of the final product is achieved through crystallization or other separation techniques to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylsulfanyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(methylsulfanyl)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylsulfanyl)aniline hydrochloride involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
5-Methylsulfanylaniline: Lacks the chlorine atom, affecting its reactivity and applications.
2-Chloro-4-(methylsulfanyl)aniline: Similar structure but with different substitution pattern, leading to different chemical properties.
Properties
IUPAC Name |
2-chloro-5-methylsulfanylaniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKLCYWSKLTXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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